2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5/c1-16(29)24-18-5-4-6-19(11-18)25-23(32)15-28-14-22(33-3)21(31)12-20(28)13-26-7-9-27(10-8-26)17(2)30/h4-6,11-12,14H,7-10,13,15H2,1-3H3,(H,24,29)(H,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGVNMSEIXEIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to target enzymes like acetylcholinesterase.
Mode of Action
Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase. They bind to the active site of the enzyme, preventing the enzyme from catalyzing its substrate.
Biochemical Pathways
If this compound acts as an acetylcholinesterase inhibitor like its similar compounds, it would affect the cholinergic system by preventing the breakdown of acetylcholine, thereby increasing the amount and duration of action of this neurotransmitter.
Biological Activity
The compound 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-acetamidophenyl)acetamide is a synthetic derivative with potential therapeutic applications. Its structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article explores its biological activity, focusing on its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Chemical Structure and Properties
The compound's chemical formula is , and it features several functional groups that contribute to its biological activity:
- Dihydropyridine core : This moiety is often associated with calcium channel modulation.
- Piperazine ring : Known for its role in enhancing bioactivity and improving pharmacokinetic properties.
- Acetamide groups : Commonly found in pharmaceuticals, these groups can enhance solubility and bioavailability.
Research indicates that the compound may exhibit multiple mechanisms of action:
- Calcium Channel Modulation : The dihydropyridine structure suggests potential activity as a calcium channel blocker, which could influence neurotransmitter release and vascular tone.
- Receptor Interaction : Preliminary studies have shown that compounds with similar structures can act as positive allosteric modulators at glutamate receptors, potentially enhancing synaptic transmission and cognitive function .
- Antipsychotic Effects : Some derivatives have demonstrated efficacy in models of schizophrenia, suggesting that this compound may also possess antipsychotic properties .
In Vitro Studies
In vitro assays have demonstrated that the compound can modulate receptor activity significantly. For example, it has been shown to enhance the activity of metabotropic glutamate receptors, which are crucial for synaptic plasticity and cognitive functions .
In Vivo Studies
Preclinical studies involving rodent models have provided insights into the compound's efficacy:
- Antipsychotic Activity : In a study assessing the reversal of amphetamine-induced hyperlocomotion in rats, the compound exhibited dose-dependent effects without significant motor impairment .
- Cognitive Enhancement : The compound has shown promise in improving cognitive deficits associated with various neuropsychiatric disorders.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Dihydrothiazolopyridone Derivatives : These compounds were evaluated for their ability to act as positive allosteric modulators at mGlu5 receptors. Results indicated significant enhancement of receptor responses, leading to improved behavioral outcomes in animal models of schizophrenia .
- Piperazine Derivatives : A series of piperazine-containing compounds demonstrated varied effects on neurotransmitter systems, suggesting that structural modifications could lead to enhanced pharmacological profiles .
Summary of Biological Activity
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those from breast and lung cancers. The mechanism involves the modulation of pathways related to cell proliferation and apoptosis, suggesting a role in targeted cancer therapies .
Neuropharmacological Applications
Due to the presence of the piperazine moiety, the compound is being investigated for its effects on neurotransmitter systems. Preliminary studies suggest it may influence serotonin and dopamine receptors, which could lead to therapeutic applications in treating neurological disorders such as depression and anxiety.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as a 5-lipoxygenase inhibitor, which is relevant for inflammatory conditions. Molecular docking studies have supported these findings by predicting strong binding affinities with target enzymes .
Antimicrobial Properties
Recent investigations have explored the antimicrobial activity of this compound against various pathogens. The results indicate that it may possess broad-spectrum activity, making it a candidate for developing new antimicrobial agents .
Building Block in Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to modify various functional groups, facilitating the development of novel compounds with desired biological activities.
Material Science
The compound's chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific functionalities.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer efficacy of this compound against different cancer cell lines, showing significant growth inhibition percentages (PGIs) compared to control groups. The research utilized both experimental and computational methods to validate its effectiveness .
Case Study 2: Neuropharmacological Effects
In another study focusing on neurological applications, researchers evaluated the compound's effects on animal models of depression. The results indicated a dose-dependent improvement in symptoms, suggesting potential for further clinical development.
Q & A
Q. Key Parameters :
- AUC/Dose : Calculate using non-compartmental analysis (WinNonlin).
- Tissue Distribution : Autoradiography or whole-body imaging .
Advanced: What strategies are recommended for metabolite profiling and identification?
Methodological Answer:
In Vitro Metabolism : Incubate with liver microsomes/S9 fractions (NADPH regeneration system).
LC-HRMS/MS : Use a Q-TOF mass spectrometer in data-dependent acquisition (DDA) mode.
Metabolite Prediction : Software tools (e.g., Meteor Nexus) to simulate Phase I/II transformations .
Isotope Labeling : Synthesize deuterated analogs to track metabolic hotspots .
Q. Example Metabolites :
- Oxidation : Hydroxylation at the piperazine ring (m/z +16).
- Acetylation : Stable N-acetyl metabolites detected at retention time ~8.2 min .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
